5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile
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Overview
Description
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-phenyl-1H-imidazole-4-carbonitrile: Similar structure but lacks the dimethoxy groups.
5-amino-1-(2,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with different positions of the methoxy groups.
5-amino-1-(3,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile: Similar structure with methoxy groups at different positions.
Uniqueness
5-amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
Biological Activity
5-Amino-1-(2,5-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by various research findings and case studies.
- Molecular Formula : C12H12N4O2
- Molecular Weight : 240.25 g/mol
- CAS Number : 5098-11-3
- Melting Point : 131°C
- Density : 1.42 g/cm³
1. Anticancer Activity
Research has shown that imidazole derivatives exhibit significant anticancer properties. A study focusing on a related imidazole compound demonstrated an IC50 value of less than 10 µM against various cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhance the anticancer activity.
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
This compound | A431 (human epidermoid carcinoma) | <10 |
Related Imidazole | U251 (human glioblastoma) | <10 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. A related study indicated that imidazole derivatives could inhibit the production of pro-inflammatory cytokines. Specifically, compounds similar to 5-aminoimidazole showed significant inhibition of TNF-alpha production in vitro . This suggests that the compound may have potential therapeutic applications in inflammatory diseases.
3. Antiviral Activity
Imidazole derivatives have been reported to possess antiviral properties. A study indicated that certain derivatives exhibited selective antiviral activity against HSV-1 and other viruses, with some compounds achieving low micromolar IC50 values . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers synthesized several imidazole derivatives and tested them against various cancer cell lines. The compound demonstrated significant growth inhibition in A431 cells with an IC50 value indicative of strong anticancer activity. The study highlighted the importance of the methoxy groups on the phenyl ring in enhancing cytotoxic effects.
Case Study 2: Anti-inflammatory Mechanism
A comprehensive study evaluated the anti-inflammatory effects of imidazole compounds using carrageenan-induced paw edema models in rats. The results showed that specific derivatives significantly reduced edema comparable to standard anti-inflammatory drugs like celecoxib . This suggests that modifications in the imidazole structure can lead to enhanced anti-inflammatory properties.
Properties
IUPAC Name |
5-amino-1-(2,5-dimethoxyphenyl)imidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-17-8-3-4-11(18-2)10(5-8)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNUCXSRIFXJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=NC(=C2N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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